Cas no 2680898-90-0 (1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid)
L'acido 1-{4-[(2,2,2-trifluoroacetamido)metil]fenil}-1H-1,3-benzodiazolo-5-carbossilico è un composto organico fluorurato caratterizzato da una struttura benzodiazolica sostituita con un gruppo trifluoroacetamidometilico in posizione para. La presenza del gruppo carbossilico in posizione 5 conferisce proprietà acide e potenziale reattività per la formazione di derivati, mentre il frammento trifluoroacetamidico migliora la stabilità metabolica e l'affinità di legame. Questa molecola trova applicazione come intermedio sintetico in chimica farmaceutica, particolarmente utile nello sviluppo di inibitori enzimatici o ligandi per target biologici. La sua architettura molecolare bilancia caratteristiche di polarità e lipofilia, ottimizzando la biodisponibilità. La natura elettron-attrattrice del gruppo trifluorometilico influisce positivamente sulle proprietà farmacocinetiche.
2680898-90-0 structure
Product Name:1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid
Numero CAS:2680898-90-0
MF:C17H12F3N3O3
MW:363.290694236755
CID:6094001
PubChem ID:165932255
Update Time:2025-07-21
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid
- EN300-28300123
- 2680898-90-0
-
- Inchi: 1S/C17H12F3N3O3/c18-17(19,20)16(26)21-8-10-1-4-12(5-2-10)23-9-22-13-7-11(15(24)25)3-6-14(13)23/h1-7,9H,8H2,(H,21,26)(H,24,25)
- Chiave InChI: HFTSQHNVMXEJON-UHFFFAOYSA-N
- Sorrisi: FC(C(NCC1C=CC(=CC=1)N1C=NC2C=C(C(=O)O)C=CC1=2)=O)(F)F
Proprietà calcolate
- Massa esatta: 363.08307574g/mol
- Massa monoisotopica: 363.08307574g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 535
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 84.2Ų
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28300123-0.05g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 0.05g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-28300123-0.1g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 0.1g |
$1307.0 | 2025-03-19 | |
| Enamine | EN300-28300123-0.25g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 0.25g |
$1366.0 | 2025-03-19 | |
| Enamine | EN300-28300123-0.5g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 0.5g |
$1426.0 | 2025-03-19 | |
| Enamine | EN300-28300123-1.0g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 1.0g |
$1485.0 | 2025-03-19 | |
| Enamine | EN300-28300123-2.5g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 2.5g |
$2912.0 | 2025-03-19 | |
| Enamine | EN300-28300123-5.0g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 5.0g |
$4309.0 | 2025-03-19 | |
| Enamine | EN300-28300123-10.0g |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid |
2680898-90-0 | 95.0% | 10.0g |
$6390.0 | 2025-03-19 |
1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
2680898-90-0 (1-{4-[(2,2,2-trifluoroacetamido)methyl]phenyl}-1H-1,3-benzodiazole-5-carboxylic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso